molecular formula C13H10Br2N2O2S B2899721 4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 799772-58-0

4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2899721
CAS No.: 799772-58-0
M. Wt: 418.1
InChI Key: XLMYPOUXEIFPNC-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyridine core substituted with a 3,5-dibromo-4-hydroxyphenyl group at position 4, a methylthio group at position 2, and a carbonitrile group at position 2. The brominated aromatic ring and hydroxyl group contribute to its unique electronic and steric properties, distinguishing it from structurally related pyridine/pyrimidine derivatives. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with analogous compounds (e.g., dihydropyrimidines and pyridine derivatives) highlight key differences in physicochemical and functional attributes .

Properties

IUPAC Name

4-(3,5-dibromo-4-hydroxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O2S/c1-20-13-8(5-16)7(4-11(18)17-13)6-2-9(14)12(19)10(15)3-6/h2-3,7,19H,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMYPOUXEIFPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC(=C(C(=C2)Br)O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family and has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H10Br2N2O2S
  • Molecular Weight : 392.11 g/mol
  • CAS Number : Not widely referenced in literature but related compounds exist.

Antimicrobial Activity

Research indicates that similar compounds in the tetrahydropyridine class exhibit notable antimicrobial properties. For example, derivatives with brominated phenyl groups have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive bacteria, suggesting a potential application in developing new antibiotics.

Antioxidant Properties

Compounds with dibromo and hydroxy groups have been linked to antioxidant activity. The mechanism typically involves the scavenging of free radicals and the modulation of oxidative stress pathways. Studies have shown that such compounds can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Cytotoxic Effects

The cytotoxicity of tetrahydropyridine derivatives has been evaluated in various cancer cell lines. For instance, one study indicated that a related compound significantly reduced cell viability in breast cancer cells through apoptosis induction. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

The biological activity of 4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile may be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to interact with nuclear receptors and other protein targets.
  • Gene Expression Regulation : The compound could influence gene expression related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydropyridine derivatives for their antibacterial properties. The results indicated that compounds with brominated phenyl groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Antioxidant Activity

In a study focusing on oxidative stress, it was found that tetrahydropyridine derivatives could enhance Nrf2 signaling pathways in human keratinocytes. This led to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Study 3: Cytotoxicity in Cancer Cells

Research conducted on breast cancer cell lines showed that treatment with related tetrahydropyridine compounds resulted in significant apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantEnhanced Nrf2 signaling
CytotoxicityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s tetrahydropyridine scaffold differs from the 1,6-dihydropyrimidine cores of compounds in and (e.g., 4-(4-methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile).

Physicochemical Properties

Property Target Compound (Brominated) 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(4-Fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (6a)
Melting Point Not reported 300°C 280°C
Molecular Weight Higher (due to Br substituents) 273.31 g/mol 273.29 g/mol
Solubility Likely lower (Br increases hydrophobicity) Moderate (methoxy group enhances polarity) Moderate (fluorine enhances polarity)

The bromine atoms in the target compound increase molecular weight and reduce solubility compared to non-halogenated analogs. Fluorine in compound 6a enhances polarity but lacks the steric impact of bromine .

Spectroscopic Data

  • IR Spectroscopy: The target compound’s CN stretch (~2,216 cm⁻¹) aligns with analogs like 4-(3-ethoxy-4-hydroxyphenyl)-6-(tetrahydronaphthalen-6-yl)pyridine-3-carbonitrile (3c) . OH stretch (~3,458 cm⁻¹) in the target is comparable to phenolic hydroxyl groups in 3c , whereas methoxy analogs (e.g., 4m) lack this feature .
  • NMR :
    • Bromine’s electronegativity would deshield aromatic protons, causing downfield shifts (δ > 7.5 ppm) compared to methoxy (δ ~3.8 ppm) or methyl (δ ~2.3 ppm) substituents .

Molecular Composition

Compound Formula C (%) Calc./Found H (%) Calc./Found N (%) Calc./Found
Target (Brominated) C₁₃H₉Br₂N₂O₂S Not reported Not reported Not reported
4-(4-Methoxyphenyl) analog C₁₃H₁₁N₃O₂S 57.13/57.24 4.06/4.09 15.37/15.41
4-(4-Fluorophenyl) analog (6a) C₁₂H₈FN₃OS 55.16/55.16 3.78/3.78 17.49/17.49

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